molecular formula C14H13N3O2 B2836487 4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2470435-02-8

4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2836487
CAS No.: 2470435-02-8
M. Wt: 255.277
InChI Key: VWNDVDYQJFSXPW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

Pyridine derivatives can be synthesized through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . Density functional theory (DFT) can also be used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .


Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, melting point, boiling point, and refractive index can be measured experimentally .

Scientific Research Applications

1. Synthesis and Material Applications

The synthesis of novel ligands and materials often utilizes compounds like "4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one" for creating complex molecular structures. For instance, the study by Shukla et al. (1999) discusses the synthesis of dinuclear complexes using a new bridging ligand that contains a 2,2′-bipyridyl binding site linked to a catechol binding site. These complexes demonstrated unique electrochemical and electronic spectroscopic properties, showcasing their potential for advanced material applications Shukla et al., 1999.

2. Anticancer Activity

Research into the anticancer properties of compounds structurally similar to "this compound" has shown promising results. Cui et al. (2017) identified a lead compound that inhibited tumor growth in mice without significant toxicity. The study also explored the mechanism of action, revealing the compound's ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, representing a new class of tubulin-binding tumor-vascular disrupting agents Cui et al., 2017.

3. Binding Activity and Receptor Antagonism

Further research has focused on the binding activity and potential receptor antagonism of related compounds. Mukhopadhyay et al. (2017) synthesized cyclometalated iridium(iii) complexes that efficiently bind to DNA and proteins, displaying significant influence on cancer cell lines through mechanisms involving cytotoxicity, apoptosis, and reactive oxygen species (ROS) generation Mukhopadhyay et al., 2017.

4. Molecular Diversity and Chemical Reactivity

The molecular diversity and chemical reactivity of compounds related to "this compound" have been explored in various chemical reactions. Sun et al. (2013) investigated the three-component reactions of 4-dimethylamino- or 4-methoxypyridine, leading to the formation of diverse molecular structures with potential applications in synthetic chemistry Sun et al., 2013.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and storage are crucial to ensure safety .

Properties

IUPAC Name

4-(2-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-14-12(7-4-8-15-14)17-9-13(18)16-10-5-2-3-6-11(10)17/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNDVDYQJFSXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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